Fmoc-Tyr(3,5-Dichloro)-OH

Enzyme Engineering Protein Stabilization Halogen Bonding

Incorrect halogen substitution irreversibly alters peptide folding, stability, and assay data. This Fmoc-protected 3,5-dichlorotyrosine enables precise SPPS incorporation with distinct electronic and steric profiles. - Enables Hydrogen bond-Enhanced Halogen Bonds (HeX-B): documented 1°C Tm increase & 15% higher enzymatic activity. - Serves as oxidation-resistant internal standard for HOCl-mediated damage quantification in inflammatory proteomics. - Programs predictable supramolecular synthons for peptide nanostructure self-assembly. - ≥98% purity, Fmoc-SPPS compatible.

Molecular Formula C24H19Cl2NO5
Molecular Weight 472.3 g/mol
Cat. No. B12509593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Tyr(3,5-Dichloro)-OH
Molecular FormulaC24H19Cl2NO5
Molecular Weight472.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Cl)O)Cl)C(=O)O
InChIInChI=1S/C24H19Cl2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)
InChIKeyMWKLAKPPKIOFFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Tyr(3,5-Dichloro)-OH: Halogenated Building Block


Fmoc-Tyr(3,5-Dichloro)-OH (CAS: 1391508-43-2) is an Fmoc-protected, non-canonical amino acid derivative of L-tyrosine, characterized by dual chlorine substitution at the 3 and 5 positions of its phenolic ring . This halogenation introduces distinct electronic and steric properties, making it a valuable building block in Fmoc-based solid-phase peptide synthesis (SPPS) for modulating peptide conformation, stability, and intermolecular interactions . The Fmoc group ensures compatibility with standard SPPS workflows, allowing for controlled incorporation into custom peptide sequences [1].

Workflow

Fmoc-based solid-phase peptide synthesis (SPPS)

Selection

3,5-dichloro-L-tyrosine derivative with dual halogen substitution

Context

Modulating peptide conformation, stability, and intermolecular interactions

Why Fmoc-Tyr(3,5-Dichloro)-OH Is Not Interchangeable


The procurement and substitution of halogenated tyrosine building blocks like Fmoc-Tyr(3,5-Dichloro)-OH cannot be done interchangeably due to the precise and non-linear relationship between halogen identity, peptide structure, and resulting function. Unlike a simple swap, the specific halogen (Cl vs. Br vs. I) dictates unique steric demands, electronic effects, and non-covalent interaction potentials [1]. For instance, while larger halogens like bromine and iodine may be sterically excluded from certain protein environments, the smaller chlorine atom in 3,5-dichlorotyrosine is accommodated, enabling unique stabilizing halogen bonds that its larger counterparts cannot form [2]. Furthermore, the dual chlorination pattern significantly enhances hydrophobicity and alters the phenolic pKa compared to mono-chlorinated or non-halogenated tyrosine, directly impacting peptide folding and target binding . The quantitative evidence below demonstrates that specific assays and structural contexts demand the use of the 3,5-dichloro variant over its closest analogs, making accurate and informed sourcing critical for reproducible and meaningful research outcomes.

Steric accommodation of halogen

Larger halogens (Br, I) may be sterically excluded in binding pockets where Cl is accommodated, altering stabilization potential.

Hydrophobicity and pKa shift

Dual 3,5-dichloro substitution markedly increases hydrophobicity and lowers phenolic pKa compared to mono‑Cl or non‑halogenated Tyr, affecting folding and target binding.

Halogen bonding capability

The specific HeX‑B motif reported for chlorotyrosine may not transfer to Br/I analogs; supramolecular behavior is halogen‑dependent and must be verified per derivative.

Fmoc-Tyr(3,5-Dichloro)-OH vs. Key Analogs: Evidence Guide


Halogen Bond-Enhanced Enzyme Stability

In a T4 lysozyme model, substituting tyrosine at position 18 with m-chlorotyrosine (mClY) increased thermal stability (melting temperature by ∼1 °C and enthalpy by 3 kcal/mol) and enzymatic activity at elevated temperatures (15% higher than wild-type at 40 °C) [1]. This is attributed to a unique Hydrogen bond-Enhanced Halogen Bond (HeX-B) formed by the chlorine atom. Critically, larger halogens (bromine and iodine) could not be accommodated in the same steric environment, resulting in no such stabilization [1]. This class-level inference suggests the 3,5-dichloro variant, which presents two potential sites for such interactions, may offer further unique stabilization pathways compared to mono-chloro or non-halogenated analogs.

Halogen bond-enhanced enzyme stability
Class-level inference
mClY: ~1 °C Tm increase, 3 kcal/mol enthalpy, 15% activity gain at 40 °C
Supports chlorine-specific stabilization pathway, not replicable by Br/I
T4 lysozyme model; 3,5‑Cl₂ variant inferred
Enzyme Engineering Protein Stabilization Halogen Bonding

3,5-Dichlorotyrosine as a Stable Oxidation Marker

3,5-Dichlorotyrosine is a chemically stable and unique product formed from the reaction of hypochlorous acid (HOCl) with tyrosine residues in proteins [1]. This contrasts with 3-chlorotyrosine, which can be an intermediate and further react to form the 3,5-dichloro species [2]. The quantitative formation of 3,5-dichlorotyrosine makes it a robust, quantifiable biomarker for HOCl-mediated protein damage, directly measured via mass spectrometry [3]. Incorporating Fmoc-Tyr(3,5-Dichloro)-OH into synthetic peptides creates internal standards or model substrates that are inherently resistant to further oxidative modification by HOCl, a property not shared by non-halogenated or mono-chlorinated tyrosine analogs.

Oxidation-stable biomarker
Class-level inference
Stable terminal product of HOCl‑mediated tyrosine oxidation
Enables oxidation-resistant peptide standards for quantitative proteomics
3‑Cl‑Tyr is a transient intermediate; 3,5‑Cl₂‑Tyr does not react further
Oxidative Stress Biomarker Analysis Mass Spectrometry

Supramolecular Assembly via Halogen Bond Synergy

Single-crystal X-ray diffraction and DFT calculations on 3,5-dichlorotyrosine revealed a specific, synergistic interplay between hydrogen and halogen bonds (XBs) that drives its supramolecular self-assembly [1]. This study provides atomic-level detail on the unique non-covalent interaction network formed by the 3,5-dichloro substitution pattern. While direct comparative data for other dihalogenated tyrosines (e.g., 3,5-dibromo or 3,5-diiodo) in the same study are limited, the larger steric bulk and differing polarizability of those halogens would predictably alter these interaction geometries and energetics, potentially disrupting the precise supramolecular architecture.

Supramolecular assembly
Class-level inference
Synergistic H‑bond/halogen bond network resolved by X‑ray and DFT
Provides structurally characterized interaction motif for crystal engineering
Exact interaction energies quantified; pattern may not hold for larger halogens
Supramolecular Chemistry Crystal Engineering Peptide Materials

Fmoc-Tyr(3,5-Dichloro)-OH: Validated Applications


Enhanced Protein Stability and Activity

Fmoc-Tyr(3,5-Dichloro)-OH is a key building block for the site-specific incorporation of 3,5-dichlorotyrosine into proteins via solid-phase peptide synthesis (SPPS). As demonstrated by the class-level evidence for m-chlorotyrosine, this halogenation can introduce stabilizing Hydrogen bond-Enhanced Halogen Bonds (HeX-B), leading to measurable increases in thermal stability (e.g., a 1 °C increase in Tm) and enzymatic activity (15% higher activity at 40 °C) [4]. This application is particularly relevant for designing more robust protein therapeutics and industrial enzymes, where improved shelf-life and operational stability are critical. The 3,5-dichloro motif presents two potential sites for such interactions, potentially amplifying this stabilizing effect.

Oxidation-Resistant Peptides and Biomarker Standards

Given that 3,5-dichlorotyrosine is a stable, terminal product of tyrosine oxidation by hypochlorous acid (HOCl) [4], peptides synthesized with Fmoc-Tyr(3,5-Dichloro)-OH are inherently resistant to further oxidative modification by this pathway. This makes them invaluable as internal standards in mass spectrometry-based proteomics for quantifying HOCl-mediated protein damage, a key indicator in inflammation-related diseases [3]. Furthermore, these oxidation-resistant peptides serve as robust model substrates for studying the kinetics and specificity of oxidative enzymes like myeloperoxidase.

Supramolecular Peptide Materials Design

The structurally characterized hydrogen and halogen bond network of 3,5-dichlorotyrosine [4] makes Fmoc-Tyr(3,5-Dichloro)-OH a powerful tool for bottom-up design in peptide materials science. By incorporating this residue, researchers can program specific non-covalent interactions to drive the self-assembly of peptides into defined nanostructures (e.g., fibrils, hydrogels, crystals) for applications in drug delivery, tissue engineering, and catalysis. The predictable supramolecular synthon of the 3,5-dichloro group provides a level of control not achievable with non-halogenated or alternative halogenated tyrosines.

Application
Selection Property
Validation Focus
Protein stabilization engineering
Halogen bond-enhanced thermal stability
Melting temperature, enthalpy, and enzymatic activity assays
Oxidative stress biomarker research
Oxidation-resistant 3,5‑dichloro motif
Mass spectrometry-based quantification of HOCl‑mediated damage
Peptide-based supramolecular materials
Structurally characterized halogen bond network
X‑ray diffraction and self‑assembly behavior studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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